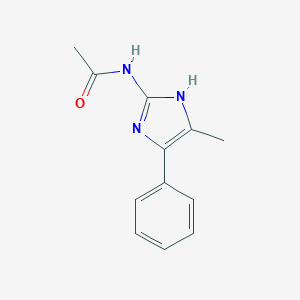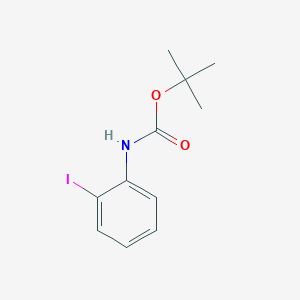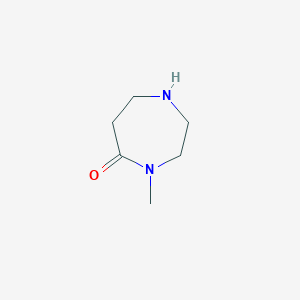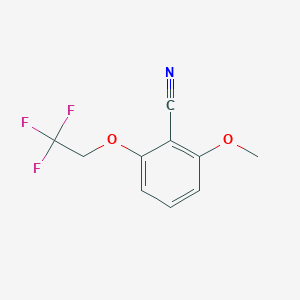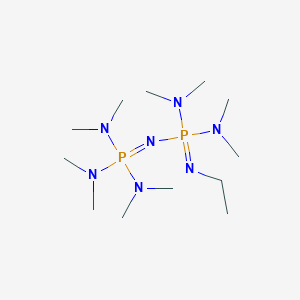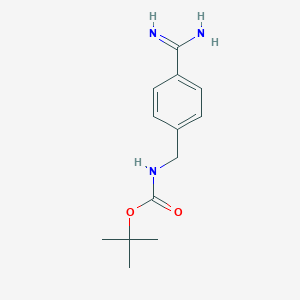![molecular formula C14H14N4O4 B063046 5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol CAS No. 164355-87-7](/img/structure/B63046.png)
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBOX-15 and has been synthesized through a multi-step process involving the use of various reagents and solvents.
Mechanism Of Action
The mechanism of action of PBOX-15 involves its ability to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. PBOX-15 also induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical And Physiological Effects
PBOX-15 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. PBOX-15 has also been shown to have low toxicity in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using PBOX-15 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. PBOX-15 also has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using PBOX-15 is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for PBOX-15 research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as immunology and regenerative medicine, and the investigation of its synergistic effects with other drugs. Another future direction is the development of PBOX-15 derivatives with improved solubility and efficacy.
Synthesis Methods
The synthesis of PBOX-15 involves a multi-step process that starts with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form 2-nitrophenylacetyl chloride. The resulting compound is then reacted with 2-amino-4,6-dimethoxypyrimidine to form 2-nitrophenylacetyl-2-amino-4,6-dimethoxypyrimidine. The next step involves the reaction of this compound with 2-amino-5-nitrobenzophenone to form 2-nitrophenylacetyl-2-amino-4,6-dimethoxy-5-nitrobenzophenone. This compound is then reduced using sodium dithionite to form 2-amino-4,6-dimethoxy-5-nitrobenzophenone, which is then reacted with 2-aminobenzoic acid to form PBOX-15.
Scientific Research Applications
PBOX-15 has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PBOX-15 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, PBOX-15 has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, PBOX-15 has been shown to inhibit the growth of bacteria and viruses.
properties
CAS RN |
164355-87-7 |
|---|---|
Product Name |
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol |
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol |
InChI |
InChI=1S/C14H14N4O4/c15-14-7-6-10-12(16-22-18(10)21)13(14,19)8-11(17(14)20)9-4-2-1-3-5-9/h1-5,19H,6-8,15H2 |
InChI Key |
QHLQGVUONBZFTR-UHFFFAOYSA-N |
SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N |
Canonical SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N |
synonyms |
8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-phenyl-,3,6-dioxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



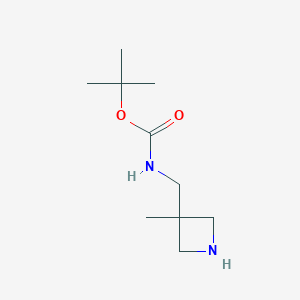
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
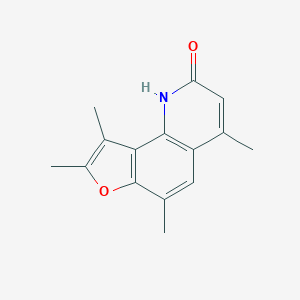
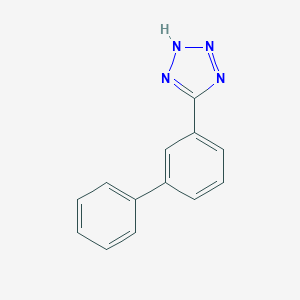
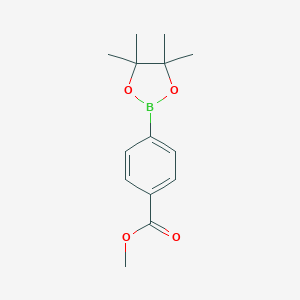
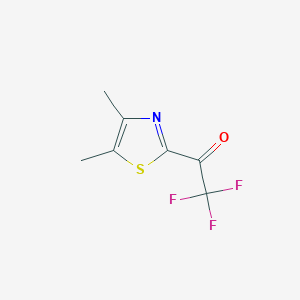
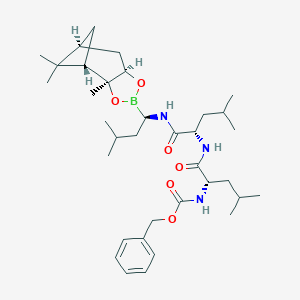
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
